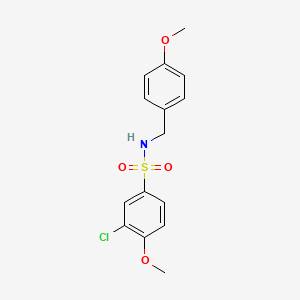![molecular formula C15H24N2O2 B5876194 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)
2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the piperazine family and is commonly referred to as EBE or 4-Ethoxybenzylpiperazine. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, it has been found to induce apoptosis in cancer cells. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. This makes it a valuable compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to be toxic to certain types of cells, and caution should be taken when handling and using this compound.
Future Directions
There are several future directions for research on 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol. One area of research could be to further study the mechanism of action of this compound and its potential applications in the treatment of cancer. Another area of research could be to study the potential toxicity of this compound and to develop safer methods for handling and using it in lab experiments. Additionally, research could be conducted to explore the potential applications of this compound in the treatment of pain and inflammation.
Synthesis Methods
The synthesis of 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol involves the reaction of 4-ethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to yield 2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol. This synthesis method has been reported in several scientific journals and has been found to be effective in producing high yields of the compound.
Scientific Research Applications
2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol has been studied extensively for its potential applications in the field of medicine. It has been found to have significant activity against several types of cancer cells, including breast, ovarian, and lung cancer. In addition, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
2-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-2-19-15-5-3-14(4-6-15)13-17-9-7-16(8-10-17)11-12-18/h3-6,18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZGPDBBYRKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5344022 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)

![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)

![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)